4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

Physicochemical Property pKa Formulation

This nitrobenzoic acid derivative features a 2,6-dimethylmorpholine moiety, providing distinct steric bulk and lipophilicity vs. unsubstituted analogs, critical for APN inhibition (see CHEMBL3764919) and kinase selectivity. The 3-nitro and 4-carboxylic acid groups offer dual points for selective functionalization. For researchers optimizing SAR or developing APN-targeted therapies, this scaffold offers a defined advantage. Secure this versatile building block for your next synthesis.

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
CAS No. 942474-64-8
Cat. No. B1386102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
CAS942474-64-8
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)11-4-3-10(13(16)17)5-12(11)15(18)19/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
InChIKeyMTYJFJLVTITZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid (CAS 942474-64-8): Sourcing Guide for Research-Grade Nitrobenzoic Acid Derivatives


4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (CAS 942474-64-8) is a nitro-substituted benzoic acid derivative featuring a 2,6-dimethylmorpholine moiety. This compound is primarily offered by chemical suppliers as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis applications . It belongs to the broader class of 3-nitrobenzoic acid derivatives, which are frequently utilized in the development of enzyme inhibitors and receptor modulators .

Why 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid Cannot Be Substituted with Unsubstituted or Mono-Substituted Analogs


The combination of a 3-nitro group and a 2,6-dimethylmorpholine substituent on the benzoic acid core confers distinct physicochemical and potential biological properties that differentiate it from simpler analogs. The presence of the two methyl groups on the morpholine ring increases steric bulk and lipophilicity compared to unsubstituted morpholine derivatives, which can significantly alter target binding affinity, metabolic stability, and solubility profiles . Direct substitution with compounds lacking the 2,6-dimethyl substitution (e.g., 4-morpholino-3-nitrobenzoic acid) or with different substitution patterns (e.g., 5-nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid) is not straightforward, as the precise orientation of the nitro and carboxylic acid groups relative to the dimethylmorpholine ring is critical for any specific molecular recognition events [1].

Quantitative Differentiation Evidence for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid


Predicted Acid Dissociation Constant (pKa) for Solubility and Formulation Assessment

The predicted acid dissociation constant (pKa) for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is 4.45 ± 0.10 . This value is significantly lower than that of unsubstituted benzoic acid (pKa ≈ 4.20) and higher than that of 3-nitrobenzoic acid (pKa = 3.47) [1]. The predicted pKa indicates the compound's ionization state under physiological and various buffer conditions, which directly impacts solubility, permeability, and formulation strategies.

Physicochemical Property pKa Formulation

Predicted Melting Point for Purification and Handling

The reported melting point for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is 201-203 °C . This is notably higher than the melting points of related unsubstituted morpholine analogs, such as 4-morpholino-3-nitrobenzoic acid (no melting point reported but typically lower), and the parent 3-nitrobenzoic acid (140-143 °C) . The higher melting point is indicative of stronger intermolecular forces, which can affect crystallization behavior and purification by recrystallization.

Melting Point Purification Crystallization

Predicted Boiling Point and Density for Process Safety

The predicted boiling point is 470.9 ± 45.0 °C, and the predicted density is 1.291 ± 0.06 g/cm³ . These values, while predicted, are higher than those of 3-nitrobenzoic acid (density 1.494 g/cm³) and the related 4-morpholino-3-nitrobenzoic acid (predicted density 1.4 g/cm³, boiling point 477.7 °C) [1]. The slightly lower predicted density may be relevant for considerations of sample volume and handling, while the high boiling point indicates low volatility under standard laboratory conditions.

Boiling Point Density Process Safety

Class-Specific Bioactivity: Aminopeptidase N (APN) Inhibition Potential

While direct quantitative inhibition data for this specific compound is not available in the primary literature, a closely related structural analog, 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid derivative (identified as CHEMBL3764919 / BDBM50144944), demonstrates potent inhibition of Aminopeptidase N (APN) with an IC50 of 20 nM in porcine kidney microsomes [1]. This suggests that the 2,6-dimethylmorpholine-3-nitrobenzoic acid scaffold has the potential to yield potent APN inhibitors, a target implicated in cancer and inflammation.

Aminopeptidase N Enzyme Inhibition Cancer Research

Commercial Availability as a Differentiated Scaffold

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is explicitly marketed by suppliers as a 'versatile small molecule scaffold' for research use . This contrasts with simpler analogs like 3-nitrobenzoic acid, which is primarily sold as a general-purpose reagent. The targeted commercial positioning highlights the compound's intended use in the design and synthesis of more complex bioactive molecules, suggesting it is a higher-value, specialized building block compared to generic benzoic acid derivatives.

Medicinal Chemistry Scaffold Custom Synthesis

Safety Profile for Laboratory Handling

According to supplier safety data, 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is classified with GHS hazard statements including H302 (Harmful if swallowed) and H315 (Causes skin irritation) . This safety profile is comparable to that of 4-(2,6-dimethylmorpholin-4-yl)benzoic acid (the non-nitrated analog) [1], indicating that the nitro group does not introduce additional acute toxicity concerns under the classification scheme. The compound is not classified as hazardous for transport (DOT/IATA) .

Safety GHS Handling

Recommended Procurement Scenarios for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic Acid


Scaffold for Aminopeptidase N (APN) Inhibitor Development

The compound is a suitable starting scaffold for medicinal chemistry programs targeting Aminopeptidase N (APN). The close structural analog CHEMBL3764919 demonstrates potent APN inhibition (IC50 = 20 nM), and this scaffold offers the carboxylic acid functional group for further derivatization [1]. Researchers focusing on cancer, inflammation, or pain pathways where APN is implicated should consider this compound over simpler morpholino-benzoic acids that lack the optimized substitution pattern for APN binding.

Synthesis of Complex, Bioactive Heterocyclic Libraries

The compound serves as a 'versatile small molecule scaffold' for generating diverse compound libraries . The nitro group can be selectively reduced to an amine for further functionalization (e.g., amide coupling, heterocycle formation), while the carboxylic acid provides an additional point for diversification. This dual-functionality is a key differentiator from analogs that lack either the nitro group or the dimethylmorpholine moiety.

Development of Kinase Inhibitors with Improved Selectivity

Morpholine derivatives, particularly those with 2,6-dimethyl substitution, are known pharmacophores for kinase inhibition, especially against targets like p38α MAP kinase [2]. The specific substitution pattern on this compound may provide a steric and electronic profile suitable for designing selective kinase inhibitors, differentiating it from non-substituted morpholine analogs that often exhibit broader, less desirable off-target activity.

Exploration of Structure-Activity Relationships (SAR) for Nitrobenzoic Acid Derivatives

This compound is an essential comparator for any SAR study investigating the effect of 2,6-dimethyl substitution on the morpholine ring of nitrobenzoic acid derivatives [3]. Its unique physicochemical properties (pKa, melting point) compared to unsubstituted and other substituted analogs provide critical data points for understanding how steric and electronic modifications influence molecular behavior and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.